molecular formula C10H8O4 B034338 4-(2-Carboxyvinyl)benzoic acid CAS No. 19675-63-9

4-(2-Carboxyvinyl)benzoic acid

Cat. No.: B034338
CAS No.: 19675-63-9
M. Wt: 192.17 g/mol
InChI Key: HAEJSGLKJYIYTB-ZZXKWVIFSA-N
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Description

4-Carboxycinnamic Acid is an organic compound belonging to the class of cinnamic acids. These compounds are characterized by a benzene ring and a carboxylic acid group forming 3-phenylprop-2-enoic acid . It is known for its aromatic properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

4-Carboxycinnamic acid, an organic compound, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. The alpha and beta subunits are essential components of this protein.

Action Environment

The action, efficacy, and stability of 4-Carboxycinnamic acid can be influenced by various environmental factors. For instance, pH levels can affect the inhibitory effects of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Carboxycinnamic Acid can be synthesized through several methods:

Industrial Production Methods: Industrial production often involves large-scale esterification and hydrolysis processes, ensuring high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency.

Chemical Reactions Analysis

4-Carboxycinnamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Peracetic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Various carboxylic acid derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

  • Cinnamic Acid
  • 3-Methoxy-4-Hydroxycinnamic Acid
  • 3,4-Dimethoxycinnamic Acid

4-Carboxycinnamic Acid stands out due to its unique carboxyl group, enhancing its inhibitory effects and making it a valuable compound in various fields.

Properties

IUPAC Name

4-[(E)-2-carboxyethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJSGLKJYIYTB-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19675-63-9
Record name 4-(2-carboxyvinyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.277
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